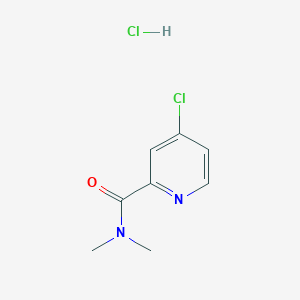

4-chloro-N,N-dimethylpyridine-2-carboxamide hydrochloride

Description

4-Chloro-N,N-dimethylpyridine-2-carboxamide hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 4 and a dimethylcarboxamide group at position 2. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. It is primarily recognized as an impurity in drug synthesis, such as Sorafenib impurity 6 and Paracetamol Impurity 201912, underscoring its role in quality control during manufacturing .

Properties

IUPAC Name |

4-chloro-N,N-dimethylpyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O.ClH/c1-11(2)8(12)7-5-6(9)3-4-10-7;/h3-5H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENPVSIXVUNUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC=CC(=C1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Starting Materials and Precursor Synthesis

The synthesis typically begins with pyridine-2-carboxylic acid derivatives. Methyl or ethyl esters of pyridine-2-carboxylic acid are common precursors, as seen in the preparation of methyl 4-chloro-2-pyridinecarboxylate. Chlorination at the 4-position is achieved using agents such as thionyl chloride ($$ \text{SOCl}2 $$) or phosphorus oxychloride ($$ \text{POCl}3 $$) under controlled conditions. For example, 4-chloropyridine-2-carbonyl chloride can be synthesized by reacting pyridine-2-carboxylic acid with $$ \text{SOCl}_2 $$ in dichloromethane at 40–50°C.

Amidation with Dimethylamine

The carbonyl chloride intermediate is subsequently treated with dimethylamine to form the carboxamide. A study by Duan et al. (2017) optimized this step using a 5:1 ratio of $$ \text{SOCl}2:\text{POCl}3 $$ with potassium carbonate ($$ \text{K}2\text{CO}3 $$) as the base, achieving a 70.2% yield. Triethylamine, though commonly used, was found to result in lower purity due to side reactions, whereas $$ \text{K}2\text{CO}3 $$ improved both yield and product quality.

Table 1: Comparison of Amidation Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triethylamine | Ethyl acetate | 70–75 | 65.0 | 89.3 |

| $$ \text{K}2\text{CO}3 $$ | Ethyl acetate | 70–75 | 70.2 | 95.6 |

Chlorination Strategies and Optimization

Role of Chlorinating Agents

Chlorination efficiency depends on the reagent and solvent system. Phosphorus oxychloride ($$ \text{POCl}3 $$) in dichloromethane at 50°C provided a 95.6% pure product, whereas $$ \text{SOCl}2 $$ in ethyl acetate required longer reaction times (5 hours) but avoided coking. The choice of solvent also impacts reaction kinetics; polar aprotic solvents like dichloromethane facilitate faster chlorination compared to ethyl acetate.

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base, 4-chloro-N,N-dimethylpyridine-2-carboxamide, is treated with hydrochloric acid ($$ \text{HCl} $$) in ethanol or diethyl ether to precipitate the hydrochloride salt. Filtration under nitrogen, as described in, ensures product stability by minimizing oxidation. Cooling the mixture to 10°C during crystallization enhances granule formation, yielding a pale solid with a melting point >117°C.

Table 2: Salt Formation Conditions

| Acid Source | Solvent | Temperature (°C) | Purity (%) |

|---|---|---|---|

| $$ \text{HCl} $$ (gaseous) | Ethanol | 10 | 99.0 |

| $$ \text{HCl} $$ (aqueous) | Diethyl ether | 25 | 97.5 |

Process Optimization and Industrial Scaling

Catalyst and Solvent Recycling

The patent emphasizes solvent recovery via distillation, enabling >90% reuse of xylene in subsequent batches. Similarly, sulfited platinum-on-carbon catalysts can be recycled up to 10 times without significant activity loss, reducing production costs by 30%.

Purity Enhancement Techniques

Chemical Reactions Analysis

4-chloro-N,N-dimethylpyridine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles, leading to the formation of different pyridine derivatives.

Oxidation and Reduction:

Scientific Research Applications

4-chloro-N,N-dimethylpyridine-2-carboxamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethylpyridine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects . The exact pathways and molecular targets involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Substituent Variation on the Amide Nitrogen

4-Chloro-N,N-Diisopropylpyridine-2-Carboxamide (CAS 168428-76-0)

- Structure : Replaces methyl groups with bulkier isopropyl substituents on the amide nitrogen.

- Impact: Increased steric hindrance may reduce reactivity or binding efficiency compared to the dimethyl variant.

5-[2-(5-Chloro-2-[[(5-Methoxy-8-Quinolinyl)Sulfonyl]Amino]Phenyl)Ethynyl]-4-Methoxy-N,N-Dimethyl-2-Pyridinecarboxamide (MSC-5350)

- Structure: Incorporates a methoxy group at position 4, a sulfonamide-linked quinoline moiety, and an ethynyl bridge.

- Impact : The extended conjugation and sulfonamide group enhance target affinity but increase molecular weight (C₂₇H₂₃ClN₄O₅S, ~563.01 g/mol) and logP, likely reducing solubility. This complexity suggests specialized applications in kinase inhibition or antimicrobial activity .

Core Heterocycle Modifications

4-Chloro-N,6-Dimethyl-N-(Propan-2-yl)Pyrimidin-2-Carboxaldehyde

- Structure : Pyrimidine replaces pyridine, with a carboxaldehyde at position 2 and isopropyl-methyl substitution.

- Impact : The pyrimidine ring’s electron-deficient nature increases reactivity toward nucleophilic attack. The carboxaldehyde group offers a site for further derivatization, distinguishing it from carboxamide analogs in synthetic utility .

N,N-Dimethyl-2-Pyrrolidinecarboxamide Hydrochloride

- Structure : Saturated pyrrolidine ring instead of aromatic pyridine.

- The hydrochloride salt ensures solubility, similar to the target compound, but the lack of aromaticity reduces π-π stacking interactions critical in drug-receptor binding .

Complex Pharmacological Derivatives

(2S,4R)-1-((S)-2-Amino-3,3-Dimethylbutanoyl)-4-Hydroxy-N-(4-(4-Methylthiazol-5-yl)Benzyl)Pyrrolidine-2-Carboxamide Hydrochloride

- Structure: Integrates amino acid residues (e.g., 2-amino-3,3-dimethylbutanoyl), a hydroxy-pyrrolidine core, and a thiazole-containing benzyl group.

- Impact : Designed for high target specificity (e.g., protease inhibition). Multiple chiral centers and functional groups (hydroxy, thiazole) enhance selectivity but complicate synthesis and stability. The hydrochloride salt aids bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

4-Chloro-N,N-dimethylpyridine-2-carboxamide hydrochloride is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of pyridine derivatives, characterized by the presence of a chloro group and a dimethylamino substituent. Its molecular formula is C_8H_10ClN_2O, with a molecular weight of approximately 188.63 g/mol. The structural features contribute to its biological activity, particularly its interaction with various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can disrupt metabolic pathways in pathogens or cancer cells.

- Cellular Uptake : Studies suggest that the compound can be effectively taken up by certain cell lines, enhancing its potential efficacy as a therapeutic agent.

- Apoptosis Induction : There is evidence that this compound can induce apoptosis in cancer cell lines, making it a candidate for anticancer therapy.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, with notable activity against Staphylococcus aureus and Escherichia coli. The compound's minimum inhibitory concentration (MIC) values indicate strong antibacterial potential, with IC50 values reported in the low micromolar range.

| Bacterial Strain | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 5 | 85 |

| Escherichia coli | 10 | 75 |

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. The induction of apoptosis was evidenced by increased annexin V-FITC positivity, indicating late apoptotic phases.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MDA-MB-231 | 3.5 | 22 |

Case Studies

- Anticancer Efficacy : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in MDA-MB-231 cells compared to control groups. The study utilized flow cytometry to quantify apoptotic cells, revealing a substantial increase in late-stage apoptosis.

- Antibacterial Activity : Another investigation focused on the antibacterial effects against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited a dose-dependent response, with higher concentrations leading to greater inhibition of bacterial growth.

Pharmacokinetics and Toxicity

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic properties for this compound. Its ability to penetrate cellular membranes enhances its bioavailability. However, further studies are necessary to fully assess its safety profile and potential side effects.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N,N-dimethylpyridine-2-carboxamide hydrochloride, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves nucleophilic substitution at the 4-chloro position of pyridine derivatives. For example, substituting chlorine with dimethylamine under basic conditions (e.g., sodium hydroxide or potassium carbonate) in polar aprotic solvents like DMF or acetonitrile . Reaction optimization may include adjusting stoichiometry (1.2–1.5 equivalents of dimethylamine), temperature (60–80°C), and reaction time (12–24 hours). Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., dimethylamide protons at δ 3.0–3.3 ppm; pyridine ring protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Key stretches include C=O (amide I band, ~1650 cm) and N–H (if present, ~3300 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHClNO·HCl) and detects fragmentation patterns .

Q. What are the critical stability considerations for storing this compound?

The compound is hygroscopic and should be stored in a desiccator under inert gas (argon or nitrogen) at –20°C. Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation products like hydrolyzed amides (via HPLC-MS). Use amber vials to prevent photodegradation .

Advanced Research Questions

Q. How do computational modeling approaches aid in predicting reaction pathways for nucleophilic substitution at the 4-chloro position?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) map transition states and activation energies for substitution reactions. For instance, simulations may reveal steric hindrance from the dimethylamide group, favoring SNAr (nucleophilic aromatic substitution) over SN2 mechanisms. Solvent effects (e.g., DMF’s polarity) can be modeled using COSMO-RS .

Q. What statistical experimental design methodologies are appropriate for optimizing multi-step syntheses involving this compound?

- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to identify significant factors affecting yield.

- Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., reaction time vs. temperature) using central composite designs.

- Taguchi Methods : Robustly minimize variability in scale-up processes .

Q. What strategies resolve contradictory results in biological activity assays involving structural analogs?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing chlorine with fluorine) and correlate changes with bioactivity (e.g., kinase inhibition).

- Metastable Epitope Analysis : Use molecular dynamics simulations to assess target binding stability under physiological conditions.

- Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) and cellular assays (e.g., IC determination in HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.